molecular formula C15H17N3O2 B5536358 2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzoxazole

2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzoxazole

Cat. No.: B5536358
M. Wt: 271.31 g/mol
InChI Key: POVWWODNNNLZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzoxazole is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzoxazole core, which is a fused heterocyclic structure containing both benzene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzoxazole typically involves multiple steps. One common method starts with the preparation of the intermediate 1-(cyclopropylcarbonyl)piperazine. This intermediate is then reacted with a benzoxazole derivative under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(Cyclopropanecarbonyl)piperazin-1-yl)methyl)benzo[d]isothiazol-3(2H)-one
  • 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluor-benzyl]-2H-phthalazin-1-one

Uniqueness

Compared to similar compounds, 2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzoxazole stands out due to its unique benzoxazole core and the specific arrangement of functional groups.

Properties

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-14(11-5-6-11)17-7-9-18(10-8-17)15-16-12-3-1-2-4-13(12)20-15/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVWWODNNNLZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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